molecular formula C8H8O2<br>C6H5COOCH3<br>C8H8O2 B043278 Methyl benzoate CAS No. 93-58-3

Methyl benzoate

Cat. No. B043278
CAS RN: 93-58-3
M. Wt: 136.15 g/mol
InChI Key: QPJVMBTYPHYUOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl benzoate involves several methods, including direct esterification of benzoic acid, which provides good yields in a heterogeneous medium by Candida rugosa lipase powder suspended in a hexane/toluene mixture (Leszczak & Tran-Minh, 1998). Other methods include the use of chitosan sulfate as a catalyst, which showed that under optimum conditions, the yield of the product could reach 90.56% (Y. Ji, 2000).

Molecular Structure Analysis

Studies on methyl benzoate's molecular structure include spectral analysis and quantum chemical studies. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by various spectroscopic techniques and quantum chemical calculations, providing insights into its optimized molecular structure and vibrational frequencies (Z. Şahin et al., 2015).

Chemical Reactions and Properties

Methyl benzoate undergoes various chemical reactions, including hydrogen abstraction and cycloaddition with olefins, producing ketones and oxetanes, which occur via excited singlet states of the esters (T. S. Cantrell, 1973). Its reactivity under Horner-Wadsworth-Emmons conditions has also been explored, leading to the formation of alkenylphosphonates alongside the expected products (L. J. Baird et al., 2011).

Physical Properties Analysis

The physical properties of methyl benzoate, including its enthalpy of formation, have been measured with high precision. A study provided a more reliable measurement of the energy of combustion, offering a standard molar enthalpy of formation for methyl benzoate in its gaseous state (M. Roux et al., 2002).

Chemical Properties Analysis

Investigations into the chemical properties of methyl benzoate have shown its utility in various reactions, such as the Friedel–Crafts acylation of aromatics, yielding benzophenone derivatives in good yields when activated by superacidic trifluoromethanesulfonic acid (Jeongsug Hwang et al., 2000). Additionally, its photophysical properties have been explored, revealing unique characteristics dependent on the substitution pattern on the thiophenyl moiety (Soyeon Kim et al., 2021).

Scientific Research Applications

  • Infrared Spectroscopy : Methyl benzoate serves as a model compound for developing new infrared (IR) pulse schemes, potentially applicable to biomolecules (Maiti, 2014).

  • Indoor Air Quality Research : It may act as an indicator of mold growth in indoor environments, with concentrations observed up to 25 ppb in university settings (Parkinson et al., 2009).

  • Organic Synthesis and Pharmaceutical Applications : Methyl-2-formyl benzoate, a derivative, is a versatile precursor for organic synthesis with potential antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).

  • Biopesticide Development : Exhibiting insecticidal and repellent activities against pests like the sweetpotato whitefly, with high mortality rates and residual toxicity (Mostafiz et al., 2018).

  • Avian Learning Research : Influencing avian learning, with alternative odourless substances like denatonium benzoate used as a punishing stimulus in learning studies (Marples & Roper, 1997).

  • Agricultural Applications : Methylbenzoate analogs show potential as safe and effective insecticides against pests like red imported fire ants, beneficial for agriculture and other sectors (Chen et al., 2018).

  • Environmentally Safe Insecticide : It is a promising, environmentally safe insecticide for use in integrated pest management against various agricultural, stored product, and urban insect pests (Mostafiz et al., 2022).

  • Plant Protection and Quality Maintenance : Effective in controlling pests like two-spotted spider mites on crops without harming the plants (Mostafiz et al., 2020), and in controlling post-harvest pests while maintaining apple quality (Yang et al., 2020).

  • Mosquito Control : Exhibits high larvicidal activity against mosquitoes, presenting an environmentally friendly control method (Mostafiz et al., 2022).

  • Building Materials Analysis : Can be detected in indoor building materials using SPME-GC/MS methods, aiding in indoor air quality assessment (Parkinson et al., 2008).

  • Cytotoxicity Assessment : Shows mild toxicity to human cells, suggesting safe limits for its use in industrial and agricultural applications (Bunch et al., 2020).

  • Sustainable Pest Control : Sublethal doses can impact the life history and reproductive characteristics of pests like cotton aphids, offering a sustainable alternative to synthetic pesticides (Mostafiz et al., 2020).

  • Thermodynamic Studies : The enthalpy of formation has been determined, contributing to a better understanding of its energetics (Roux et al., 2002).

  • Toxicity Research : Its analogs exhibit varying toxicity levels to adult mosquitoes, relevant for pest control efforts (Larson et al., 2021).

  • Psychiatric Treatment : Sodium benzoate, a related compound, has shown effectiveness in improving clinical and cognitive outcomes in schizophrenia patients (Lane et al., 2013).

  • Floral Scent Production : Plays a role in the fragrance of Hedychium coronarium, a popular ornamental plant (Yue et al., 2021).

  • Catalytic Synthesis : Can be synthesized using chitosan sulfate as a catalyst with a high yield, indicating its potential in chemical manufacturing (Ji, 2000).

  • Plant Biology : Its production in snapdragon flowers is regulated by benzoic acid and BAMT protein at the transcriptional level (Dudareva et al., 2000).

  • Crystal Engineering : High pressure can induce a phase transition in its crystals, stabilizing unfavorable conformations for efficient molecular packing (Johnstone et al., 2010).

Future Directions

Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications . It is also seen as a promising candidate for use in integrated pest management under either greenhouse or field conditions .

properties

IUPAC Name

methyl benzoate
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InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

QPJVMBTYPHYUOC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1
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Molecular Formula

C8H8O2, Array
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DSSTOX Substance ID

DTXSID5025572
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Molecular Weight

136.15 g/mol
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Physical Description

Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Colorless liquid with a fragrant odor; [Hawley], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, heavy, floral odour with fruity undertones
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 199 °C, 198.00 to 199.00 °C. @ 760.00 mm Hg, 198-200 °C
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Flash Point

181 °F (NTP, 1992), 181 °F (83 °C) (Closed cup), 83 °C c.c.
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 2100 mg/L at 20 °C, In water, 2.038X10+3 mg/L at 25 deg, Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether, Miscible with alcohol, ether, methanol, For more Solubility (Complete) data for METHYL BENZOATE (6 total), please visit the HSDB record page., 2.1 mg/mL at 20 °C, Solubility in water: none, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.0888 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0837 g/cu cm at 25 °C, Relative density (water = 1): 1.09, 1.082-1.089
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.69 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 102 °F ; 20 mmHg at 197.2 °F; 760 mmHg at 391.1 °F (NTP, 1992), 0.38 [mmHg], 0.38 mm Hg at 25 °C, Vapor pressure, Pa at 39 °C: 133
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Product Name

Methyl benzoate

Color/Form

Colorless, transparent liquid, Liquid...colorless, oily

CAS RN

93-58-3
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Record name METHYL BENZOATE
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Record name METHYL BENZOATE
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Record name Methyl benzoate
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Record name METHYL BENZOATE
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Melting Point

10 °F (NTP, 1992), -12.35 °C, -12.3 °C, -12 °C
Record name METHYL BENZOATE
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Record name METHYL BENZOATE
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Record name Methyl benzoate
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Record name METHYL BENZOATE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzoate
Reactant of Route 2
Methyl benzoate
Reactant of Route 3
Methyl benzoate
Reactant of Route 4
Methyl benzoate
Reactant of Route 5
Methyl benzoate
Reactant of Route 6
Methyl benzoate

Citations

For This Compound
36,000
Citations
N Dudareva, LM Murfitt, CJ Mann, N Gorenstein… - The Plant …, 2000 - academic.oup.com
… ester, methyl benzoate, in snapdragon flowers. We show that methyl benzoate is produced by … During the life span of the flower, the levels of methyl benzoate emission, BAMT activity, …
Number of citations: 372 academic.oup.com
MM Mostafiz, E Hassan, KY Lee - Agriculture, 2022 - mdpi.com
… Here we review methyl benzoate, a relatively new botanical … various modes of action of methyl benzoate and its toxicity or control … We conclude that methyl benzoate is a very promising …
Number of citations: 12 www.mdpi.com
N Kolosova, N Gorenstein, CM Kish… - The Plant Cell, 2001 - academic.oup.com
… rhythmic emission of methyl benzoate in … in methyl benzoate production. Moreover, our data indicate that similar molecular mechanisms are involved in the regulation of methyl benzoate …
Number of citations: 303 academic.oup.com
WR Morrison, NL Larson, D Brabec… - Journal of Economic …, 2019 - academic.oup.com
… One potential alternative, environmentally friendly option is the use of methyl benzoate (MBe), which is considered a food safe compound. In this study, we evaluated the direct and …
Number of citations: 43 academic.oup.com
Y Feng, A Zhang - Scientific reports, 2017 - nature.com
… Based on laboratory studies, we report that methyl benzoate (MB), a naturally-occurring compound in many plants, may possess toxicity against various stages of a variety of insect pests…
Number of citations: 64 www.nature.com
B Galabov, Y Atanasov, S Ilieva… - The Journal of Physical …, 2005 - ACS Publications
… mechanistic pathways for the reaction of methyl benzoate with ammonia. Transition state … Comparison of the energetics of the aminolysis for methyl benzoate and methyl formate …
Number of citations: 54 pubs.acs.org
KS Maiti - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
… In this work Methyl benzoate (MB) was chosen as a model for potential vibrational couplings between the carbonyl group and a sidechain C–H moiety, which would allow for the …
Number of citations: 19 pubs.rsc.org
IN Korkmaz, C Türkeş, Y Demir… - … of Biochemical and …, 2022 - Wiley Online Library
… the methyl benzoate compounds (1–17) on PON1 activity. … methyl benzoate were examined on PON1. We have shown that PON1's paraoxonase activity is inhibited by methyl benzoate. …
Number of citations: 18 onlinelibrary.wiley.com
N Zhao, J Guan, JL Ferrer, N Engle, M Chern… - Plant Physiology and …, 2010 - Elsevier
… Two benzenoid esters, methyl salicylate (MeSA) and methyl benzoate (MeBA), were … Methyl benzoate is structurally highly similar to MeSA. It is occasionally detected from insect-…
Number of citations: 78 www.sciencedirect.com
MM Mostafiz, E Hassan, R Acharya, JK Shim, KY Lee - Insects, 2020 - mdpi.com
… For the control of insect pests and mites, methyl benzoate (MBe) is lethal as a fumigant and also causes contact toxicity; although it has already been established as a food-safe natural …
Number of citations: 12 www.mdpi.com

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